3-chloro-N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)benzamide
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Overview
Description
3-chloro-N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)benzamide is a complex organic compound that features a pyrrolidine ring, a pyridazine ring, and a benzamide group
Mechanism of Action
Target of Action
Compounds with similar structures have been shown to interact with a variety of biological targets .
Mode of Action
It can be inferred that the compound interacts with its targets, leading to changes in their function .
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules can modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
Similar compounds have been shown to possess a wide range of pharmacological activities .
Action Environment
It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)benzamide typically involves multiple steps, starting with the preparation of the pyridazine and pyrrolidine intermediates. One common route involves the reaction of 3-chlorobenzoyl chloride with 2-(5-(pyrrolidin-1-yl)pyridazin-3-yl)ethylamine under basic conditions to form the desired benzamide compound. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The chlorine atom in the benzamide group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide, thiourea, or primary amines.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or alkane. Substitution reactions would result in the replacement of the chlorine atom with the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those with biological activity.
Biology: The compound can be used to study the interactions between small molecules and biological targets, such as enzymes or receptors.
Medicine: Due to its potential biological activity, this compound may be investigated as a lead compound for the development of new drugs, particularly for conditions where modulation of specific molecular targets is beneficial.
Industry: The compound may find applications in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(2-(pyrrolidin-1-yl)pyridazin-3-yl)benzamide
- 3-chloro-N-(2-(pyridazin-3-yl)amino)ethyl)benzamide
- 3-chloro-N-(2-(pyrrolidin-1-yl)pyridazin-3-yl)ethyl)benzamide
Uniqueness
3-chloro-N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)benzamide is unique due to the specific arrangement of its functional groups, which can result in distinct biological activities and interactions compared to similar compounds. The presence of both the pyrrolidine and pyridazine rings, along with the benzamide group, provides a unique scaffold that can be further modified to enhance its activity or selectivity for specific targets.
Properties
IUPAC Name |
3-chloro-N-[2-[(5-pyrrolidin-1-ylpyridazin-3-yl)amino]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN5O/c18-14-5-3-4-13(10-14)17(24)20-7-6-19-16-11-15(12-21-22-16)23-8-1-2-9-23/h3-5,10-12H,1-2,6-9H2,(H,19,22)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVOFIQEYWWWKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NN=C2)NCCNC(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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